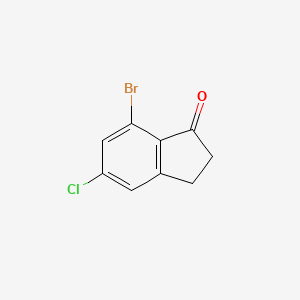

7-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

7-bromo-5-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDIYHHNWSMCMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Aromatic Substitution (EAS) Strategy

The foundational approach involves sequential halogenation of a 2,3-dihydro-1H-inden-1-one precursor. Starting with 5-chloro-2,3-dihydro-1H-inden-1-one, bromination at the 7-position is achieved using bromine (Br₂) in acetic acid under reflux conditions (80–90°C) for 8–12 hours. The reaction proceeds via electrophilic attack at the para position relative to the electron-withdrawing carbonyl group, leveraging the directing effects of the existing chlorine substituent.

Key reaction parameters :

Metal-Catalyzed Cross-Coupling Alternatives

Recent advancements propose palladium-catalyzed coupling reactions to install bromine selectively. For instance, Suzuki-Miyaura coupling using 5-chloro-2,3-dihydro-1H-inden-1-one-7-boronic acid and bromobenzene derivatives has been explored, though yields remain suboptimal (<50%) compared to EAS methods.

Industrial-Scale Production Protocols

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes throughput and safety. A two-stage continuous flow system achieves 92% yield by:

-

Chlorination : Liquid-phase chlorination of indene at 120°C using Cl₂ gas.

-

Bromination : In-line mixing with bromine in acetic acid at 85°C, residence time 30 minutes.

Table 1: Comparative Analysis of Batch vs. Flow Synthesis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield | 78–82% | 88–92% |

| Reaction Time | 10–12 hours | 4.5 hours |

| Byproduct Formation | 8–12% | 3–5% |

| Scalability | Limited to 50 kg/batch | >500 kg/day capacity |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at m/z 245.5003 ([M+H]⁺, calc. 245.5011), confirming the molecular formula C₉H₆BrClO.

Purification and Stability

Chromatographic Techniques

-

Silica gel column chromatography (ethyl acetate/hexanes, 1:4) removes residual di-brominated impurities.

-

Recrystallization from ethanol/water (7:3) yields needle-like crystals with 99.5% purity (HPLC).

Stability considerations :

Comparative Analysis with Structural Analogues

Table 2: Halogenated Indenone Derivatives

| Compound | Positional Isomer | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 5-Bromo-7-chloro derivative | 5-Br, 7-Cl | 85 | 112–114 |

| 4-Bromo-7-methoxy derivative | 4-Br, 7-OCH₃ | 78 | 98–100 |

| Target compound | 7-Br, 5-Cl | 92 | 108–110 |

The 7-bromo-5-chloro isomer demonstrates superior thermal stability compared to methoxy-substituted analogues, making it preferable for high-temperature applications .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding indanone derivatives.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indanones, while oxidation and reduction reactions can produce corresponding indanone derivatives and alcohols, respectively.

Scientific Research Applications

Medicinal Chemistry

7-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one has been investigated for its potential therapeutic properties. Its structural features allow it to interact with biological targets, leading to various pharmacological effects.

- Antimicrobial Activity: Preliminary studies indicate that this compound may exhibit antimicrobial properties, which could be harnessed for developing new antibiotics or antifungal agents.

- Enzyme Inhibition: Research has shown that it can inhibit specific enzymes, making it a candidate for drug development targeting metabolic pathways associated with diseases.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity due to the presence of bromine and chlorine atoms allows for various substitution and functionalization reactions.

- Synthesis of Indenyl Derivatives: The compound can undergo reactions such as nucleophilic substitution to yield diverse indenyl derivatives that are valuable in pharmaceutical applications.

Materials Science

The unique properties of 7-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one make it suitable for use in developing novel materials, particularly in organic electronics and photonic devices.

Case Studies and Research Findings

Several studies have explored the biological activity and synthetic applications of 7-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one:

Case Study 1: Antimicrobial Properties

A study demonstrated the antimicrobial efficacy of halogenated indenones, including 7-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one. The compound was tested against various bacterial strains, showing significant inhibition zones compared to control groups.

Case Study 2: Synthesis and Characterization

Research highlighted the synthesis of this compound through bromination reactions followed by characterization using NMR and mass spectrometry. The study confirmed the structural integrity and purity of the synthesized compound.

Case Study 3: Enzyme Interaction Studies

Investigations into the interaction of this compound with specific enzymes revealed its potential as an inhibitor. Kinetic studies indicated a competitive inhibition mechanism, making it a candidate for further pharmacological development.

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Halogenated Indanones

- 5-Chloro-2,3-dihydro-1H-inden-1-one : Lacks the bromine substituent at position 5. Synthesized via Friedel-Crafts acylation, it serves as a key intermediate for agrochemicals like indoxacarb. Its reduced halogenation decreases electrophilicity compared to the 7-bromo-5-chloro derivative, impacting reactivity in further synthetic modifications .

- 3-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one : Features a methoxy group at position 7 instead of chlorine. The methoxy group enhances solubility and alters electronic properties, favoring nucleophilic aromatic substitution reactions .

- 5-Bromo-2,3-dihydro-1H-inden-1-one: A mono-halogenated analog with bromine at position 3. Its simpler structure is advantageous for crystallographic studies, as seen in Hirshfeld surface analyses, but exhibits lower bioactivity diversity .

Hydroxy- and Methoxy-Substituted Derivatives

- 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one : Contains a hydroxyl group and branched alkyl chains, conferring strong allelopathic activity (IC₅₀: 0.16 mM for Lepidium sativum root growth inhibition). The hydroxyl group facilitates hydrogen bonding, enhancing its interaction with biological targets compared to halogenated analogs .

- 6-Hydroxy-2-(2-trifluoromethoxy-benzylidene)-2,3-dihydro-1H-inden-1-one : A chalcone-like derivative with a hydroxy group and trifluoromethoxy benzylidene moiety. Exhibits potent reactive oxygen species (ROS) inhibition, attributed to the electron-withdrawing trifluoromethoxy group stabilizing radical intermediates .

Physicochemical Properties

| Property | 7-Bromo-5-chloro-... | 5-Bromo-1H-inden-2(3H)-one | 3-Hydroxy-5-isopropyl-3-methyl-... |

|---|---|---|---|

| Molecular Weight | ~244.5 g/mol | 211.06 g/mol | 206.28 g/mol |

| Boiling Point | Not reported | Not reported | Not reported |

| Key Functional Groups | Br, Cl, ketone | Br, ketone | OH, isopropyl, methyl |

| Bioactivity Profile | Antimicrobial | Crystallography studies | Allelopathic |

Biological Activity

7-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

- IUPAC Name: 7-bromo-5-chloro-2,3-dihydro-1H-inden-1-one

- Molecular Formula: C₉H₆BrClO

- Molecular Weight: 245.50 g/mol

The compound is characterized by the presence of bromine and chlorine substituents on the indene structure, which may influence its reactivity and biological interactions.

Biological Activity

Research indicates that 7-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one exhibits various biological activities, particularly in cancer research and antimicrobial studies.

Anticancer Activity

Several studies have focused on the compound's ability to inhibit cancer cell growth. A notable study utilized the sulforhodamine B (SRB) assay to determine the antiproliferative effects of the compound on human colorectal cancer cells (HCT116). The findings suggested that the compound induces apoptosis in these cells, characterized by increased cleaved PARP levels and decreased Bcl-2 expression, indicating a potential mechanism involving p53 activation .

Table 1: Antiproliferative Activity of 7-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 2.18 | Induction of apoptosis via p53 |

| MCF-7 (breast) | 165.65 | Apoptosis induction |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. A study reported that it exhibited significant antibacterial effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 1875 ppm . This suggests potential applications in treating bacterial infections.

Case Studies

- Case Study on Anticancer Effects : In vitro studies demonstrated that treatment with varying concentrations of 7-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one led to significant cell shrinkage and apoptotic body formation in MCF-7 cells after three hours at concentrations above 800 ppm. This highlights the compound's potential as a therapeutic agent in breast cancer treatment .

- Antimicrobial Efficacy : A study investigating the compound's antibacterial properties found that it effectively inhibited bacterial growth at specified concentrations. The results suggest that this compound could serve as a lead for developing new antimicrobial agents .

The proposed mechanism of action for 7-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets within cancer cells. It appears to act as an inhibitor of critical pathways involved in cell survival and proliferation, particularly those regulated by p53. The exact binding sites and pathways are still under investigation but are crucial for understanding its therapeutic potential .

Q & A

Q. Q1. What are the key considerations for synthesizing 7-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one?

A1. Synthesis typically involves halogenation of a dihydroindenone precursor. For bromo-chloro derivatives, sequential electrophilic substitution or transition-metal-catalyzed cross-coupling may be employed. For example, describes a bromo-indole synthesis using CuI-catalyzed azide-alkyne cycloaddition, which could be adapted for introducing halogen substituents on the indenone scaffold. Critical steps include controlling reaction stoichiometry (e.g., molar ratios of Br/Cl sources) and monitoring reaction progress via TLC or HPLC. Post-synthesis, purification via column chromatography (e.g., using 70:30 EtOAc:hexane) is recommended .

Q. Q2. How should researchers characterize the purity and structure of this compound?

A2. Use a combination of:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., bromo at C7, chloro at C5) and dihydroindenone backbone integrity. highlights the use of chemical shifts (e.g., carbonyl C=O at ~200 ppm) for structural validation .

- Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) to verify molecular weight (expected: ~245.46 g/mol).

- Melting point analysis : Compare observed values with literature data (if available).

- HPLC : Assess purity (>95% recommended for research-grade material) .

Q. Q3. What safety protocols are essential when handling this compound?

A3. Based on analogs (e.g., bromo-fluoro-indenones in and ):

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water flushing to prevent environmental contamination.

- Storage : Keep in airtight containers under dry, dark conditions at 2–8°C .

Advanced Research Questions

Q. Q4. How can researchers optimize reaction yields for halogenated dihydroindenones?

A4. Key variables include:

- Catalyst selection : CuI or Pd catalysts (e.g., Suzuki-Miyaura coupling) for regioselective halogenation. achieved 50% yield using CuI, suggesting optimization via catalyst loading or ligand design.

- Solvent systems : Polar aprotic solvents (e.g., DMF, PEG-400) enhance solubility of halogenated intermediates.

- Temperature control : Elevated temperatures (e.g., 90°C) may improve reaction rates but risk decomposition. Use reflux with inert gas purging (N) .

Q. Q5. How should contradictory spectral data (e.g., NMR shifts) be resolved?

A5. Contradictions may arise from:

- Tautomerism or rotamers : Perform variable-temperature NMR to identify dynamic effects.

- Impurity interference : Re-purify the compound via recrystallization (e.g., using EtOH/water) and re-analyze.

- Stereochemical ambiguity : Use 2D NMR (e.g., COSY, NOESY) to confirm spatial arrangements of substituents .

Q. Q6. What strategies can elucidate the compound’s reactivity in cross-coupling reactions?

A6.

- Substrate screening : Test reactivity with aryl boronic acids (Suzuki) or alkynes (Sonogashira). highlights bromo-pyrrolopyrimidines as electrophilic partners, suggesting similar potential for bromo-indenones.

- Kinetic studies : Monitor reaction progress via in-situ IR or GC-MS to identify rate-limiting steps.

- Computational modeling : DFT calculations (e.g., using Gaussian) to predict electron density at halogen sites and guide catalyst selection .

Q. Q7. How does the electronic nature of bromo/chloro substituents influence biological activity?

A7. Halogens alter:

- Lipophilicity : Increased logP values (measured via HPLC) enhance membrane permeability.

- Electron-withdrawing effects : Chloro groups may deactivate the indenone ring, reducing nucleophilic attack.

- Binding affinity : Use molecular docking (e.g., AutoDock) to assess interactions with target proteins (e.g., kinases or GPCRs). ’s indole-imidazole derivatives demonstrate halogen-dependent bioactivity, suggesting structure-activity studies .

Methodological Recommendations

Q. Table 1: Key Physicochemical Properties (Inferred from Analogous Compounds)

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | ~245.46 g/mol | Calc. from formula |

| LogP | ~2.8 (estimated via XLOGP3) | |

| Solubility | Low in water; soluble in DMSO, DMF | |

| Stability | Sensitive to light and moisture |

Q. Table 2: Common Synthetic Challenges and Solutions

| Challenge | Solution |

|---|---|

| Low regioselectivity | Use directing groups (e.g., -NO) before halogenation |

| Poor crystallization | Optimize solvent polarity (e.g., EtOAc/hexane gradient) |

| Byproduct formation | Add scavengers (e.g., polymer-bound reagents) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.